1,4-Piperazinediethylamine-d8
Description
1,4-Piperazinediethylamine-d8 is a deuterated derivative of 1,4-piperazinediethylamine (molecular formula: C₈H₂₀N₄; average mass: 172.276), where eight hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) studies, where deuterium’s distinct spectral properties improve traceability and stability in metabolic research . The compound is commercially available at high purity (≥95%) and is priced at €1,547.00 for 5 mg, reflecting its specialized role in isotopic tracer applications .
Properties
Molecular Formula |
C₈H₁₂D₈N₄ |
|---|---|
Molecular Weight |
180.32 |
Synonyms |
1,4-Bis(2-aminoethyl)-1,4-diazacyclohexane-d8; 1,4-Bis(2-aminoethyl)piperazine-d8; _x000B_N,N’-Bis(2-aminoethyl)piperazine-d8; [2-[4-(2-Aminoethyl)piperazin-1-yl]ethyl]amine-d8; 1,4-Piperazinediethanamine-d8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-1,4-diamine
- Molecular Formula : C₄H₁₂N₄
- Molecular Weight : 116.168
- Key Features :
- Contains two primary amine groups directly attached to the piperazine ring, increasing its reactivity in crosslinking and pharmaceutical synthesis.
- Lower molecular weight and higher amine density compared to 1,4-Piperazinediethylamine-d8, making it more suitable for small-molecule drug intermediates (e.g., antifilarial and antiamoebic agents) .
- Applications: Used in hybrid organic-inorganic frameworks for materials science due to its hydrogen-bonding capability .
1,4-Dimethylpiperazine
- Molecular Formula : C₆H₁₄N₂
- Molecular Weight : 114.19
- Key Features: Methyl substituents reduce steric hindrance and enhance hydrophobicity, favoring applications in organotin complexes and non-linear optics .
1,4-Diazepane (Homopiperazine)
- Molecular Formula : C₅H₁₂N₂
- Molecular Weight : 100.16
- Key Features :
N,N′-Bis(2-hydroxyethyl)piperazine
- Molecular Formula : C₈H₁₈N₂O₂
- Applications :
Pharmacological and Chemical Property Comparison
Research Findings and Contrasts
- Deuterium Effects: 1,4-Piperazinediethylamine-d8 exhibits slower metabolic degradation than non-deuterated analogs, critical for prolonged tracer studies in pharmacokinetics .
- Reactivity Differences : Piperazine-1,4-diamine’s primary amines facilitate rapid Schiff base formation, unlike the secondary amines in 1,4-Piperazinediethylamine-d8, which are less reactive in nucleophilic substitutions .
- Structural Flexibility : 1,4-Diazepane’s seven-membered ring improves binding to dopamine receptors compared to rigid piperazine derivatives, highlighting structural trade-offs in drug design .
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